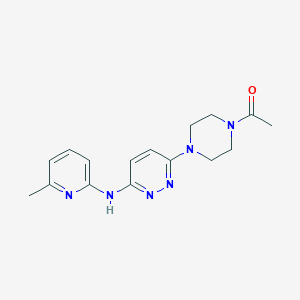

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 6-methylpyridin-2-ylamino group and linked to a piperazine ring via a ketone-bearing ethanone moiety. This structure positions it within a class of pharmacologically active molecules, often explored for kinase inhibition or antiparasitic activity due to its nitrogen-rich aromatic systems and hydrogen-bonding capabilities . While direct biological data for this compound are sparse in the provided evidence, its structural analogs (e.g., pyridazine-piperazine hybrids) have demonstrated activity against Trypanosoma cruzi (Chagas disease) and other pathogens .

Properties

IUPAC Name |

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-12-4-3-5-14(17-12)18-15-6-7-16(20-19-15)22-10-8-21(9-11-22)13(2)23/h3-7H,8-11H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJWFYNONVZESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Piperazine derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: This compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural elements—pyridazine, piperazine, and substituted aromatic amines—are shared with several pharmacologically relevant derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Impact: The 6-methylpyridin-2-ylamino group in the target compound may enhance target binding compared to UDO’s trifluoromethylphenyl group, which prioritizes lipophilicity and metabolic stability .

- Biological Activity : While UDO and UDD () show direct anti-T. cruzi activity, the target compound’s efficacy remains unverified but is structurally aligned with intermediates like Compound 5 (), which are precursors to bioactive amines .

Pharmacological Potential and Limitations

- Advantages: The methylpyridin-2-ylamino group may confer selectivity for kinase or CYP51 targets, as seen in UDO’s anti-parasitic activity .

- Limitations : Unlike m6 or w3 (–5), the absence of pyrimidine or triazole substituents in the target compound may reduce binding affinity for ATP pockets in kinases .

Biological Activity

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound belonging to the pyridazinone derivatives class. These compounds are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is with a molecular weight of approximately 354.458 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a methylpyridine group, which contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial : Exhibits significant activity against various bacterial strains.

- Anticancer : Potential efficacy in inhibiting tumor growth.

- Anti-inflammatory : Demonstrates the ability to reduce inflammation markers.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against resistant bacterial strains. For instance, derivatives of similar structures have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related pyridazine derivatives, revealing that modifications in the piperazine and pyridazine components significantly enhanced their antibacterial activity. The findings indicated that structural variations could lead to improved selectivity and potency against specific bacterial targets.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| 1-(4-(6... | Pseudomonas aeruginosa | 0.75 µg/mL |

Anticancer Activity

The anticancer properties of 1-(4-(6... have been explored in vitro using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Anticancer Mechanism

In a study involving human breast cancer cells, it was found that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This mechanism suggests potential for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Key findings include:

- Piperazine Substitution : Modifications at the piperazine nitrogen can enhance binding affinity to biological targets.

- Pyridazine Variations : Altering substituents on the pyridazine ring can significantly impact both potency and selectivity against different biological pathways.

Q & A

Q. What are the optimized synthetic routes for 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves coupling piperazine derivatives with functionalized pyridazine intermediates. Key steps include:

- Amine coupling : Reacting 6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl derivatives with piperazine under reflux in solvents like ethanol or dimethylformamide (DMF) .

- Ketone introduction : Acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride in dichloromethane (DCM) at 0–25°C .

- Optimization parameters :

- Solvent polarity : Higher yields (>75%) are reported in DMF due to improved solubility of intermediates.

- Temperature : Reactions at 80–100°C reduce side-product formation (e.g., over-acetylation).

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) accelerates acetylation .

Q. How can structural integrity be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare chemical shifts of the piperazine protons (δ 2.5–3.5 ppm) and pyridazine protons (δ 8.0–9.0 ppm) with reference data .

- Mass spectrometry : Exact mass should align with the molecular formula (C18H22N6O; calculated [M+H]<sup>+</sup> = 332.2271) .

- X-ray crystallography : Resolve piperazine-pyridazine dihedral angles (typically 45–60°) to confirm spatial orientation .

Advanced Research Questions

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Impurity profiles : Unreacted starting materials (e.g., residual piperazine) may inflate yield calculations. Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify purity .

- Solvent trace effects : Residual DMF can suppress crystallization. Employ rotary evaporation followed by lyophilization for solvent-free product isolation .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) and optimize conditions .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

Q. How can molecular targets be identified for this compound?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose and screen cell lysates for binding partners .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to candidate receptors (e.g., serotonin or dopamine receptors) .

- Transcriptomic profiling : Treat cell lines (e.g., HEK293) and analyze differential gene expression via RNA-seq to infer pathway engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.